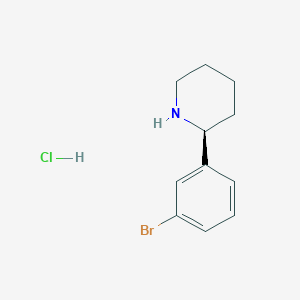

(S)-2-(3-bromophenyl)piperidine hydrochloride

Description

(S)-2-(3-Bromophenyl)piperidine hydrochloride (CAS: 1820684-20-5) is a chiral piperidine derivative featuring a 3-bromophenyl substituent at the 2-position of the piperidine ring. The compound is synthesized as an industrial-grade material with 99% purity, typically packaged in 25 kg cardboard drums .

Properties

IUPAC Name |

(2S)-2-(3-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPCCPSHEGNAIM-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction and Piperidine Ring Formation

A foundational method involves the use of N-protected 3-piperidone intermediates in Grignard reactions with 3-bromophenyl magnesium halides. For instance, N-benzyl-3-piperidone reacts with 3-bromophenylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C to yield 3-hydroxy-3-(3-bromophenyl)piperidine. This step achieves >90% yield under optimized conditions, with the hydroxyl group subsequently eliminated via silicone reagents (e.g., (CₙH₂ₙ₊₁)₃SiH) to form the unsaturated piperidine intermediate.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Addition | 3-BromophenylMgBr, THF, 0°C, N₂ atmosphere | 91% |

| Hydroxyl Elimination | (C₄H₉)₃SiH, Pd/C, EtOH, 60°C | 89% |

Catalytic Hydrogenation and Deprotection

Hydrogenation of the unsaturated intermediate is catalyzed by palladium on carbon (Pd/C) under 1 atm H₂ in ethanol, achieving full saturation of the piperidine ring. Subsequent removal of the N-protecting group (e.g., benzyl or tert-butoxycarbonyl [Boc]) via hydrogenolysis or acidic hydrolysis yields racemic 2-(3-bromophenyl)piperidine. For example, N-benzyl-3-phenylpiperidine undergoes hydrogenolysis with Pd/C and glacial acetic acid to furnish the free base.

Enantiomeric Resolution of (S)-2-(3-Bromophenyl)Piperidine

Diastereomeric Salt Formation

Racemic 2-(3-bromophenyl)piperidine is resolved using chiral acids such as L-tartaric acid. Dissolving the racemate in isopropanol and adding an L-tartaric acid solution induces preferential crystallization of the (S)-enantiomer tartrate salt. A typical protocol involves:

Resolution Efficiency:

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >99% |

| Overall Yield | 48–58% |

Transition Metal-Catalyzed Asymmetric Synthesis

Alternative routes employ chiral catalysts to directly synthesize the (S)-enantiomer. For example, Grubbs G2 catalyst facilitates asymmetric cyclization of dihydrazones to form triazole intermediates, which are subsequently functionalized to piperidines. While this method avoids resolution steps, it requires stringent control over reaction conditions to suppress regioisomer formation.

Hydrochloride Salt Formation

The final step involves treating (S)-2-(3-bromophenyl)piperidine with hydrochloric acid in a polar solvent (e.g., methanol or ethanol). Slow evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid.

Salt Formation Parameters:

| Solvent | Acid | Temperature | Purity (HPLC) |

|---|---|---|---|

| Methanol | HCl (gas) | 0–5°C | 99.5% a/a |

| Ethanol | HCl (aq.) | RT | 98.8% a/a |

Comparative Analysis of Synthetic Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylpiperidine oxides, while reduction may produce bromophenylpiperidine alcohols.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(3-bromophenyl)piperidine hydrochloride serves as a crucial building block in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against several diseases.

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit activity against viral proteases, essential for viral replication. This positions the compound as a potential antiviral agent.

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurological disorders. Studies have indicated that it may interact with receptors involved in pain management and neurodegenerative diseases .

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Its mechanism often involves inducing apoptosis and cell cycle arrest.

- Mechanistic Studies : Research has shown that this compound can inhibit specific enzyme activities related to cancer progression, providing insights into its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Activity Study : A study demonstrated the compound's effectiveness against specific viral proteases, suggesting its use in antiviral drug development.

- Neuropharmacology Research : Investigations into its effects on neurotransmitter receptors revealed potential applications in treating neurodegenerative diseases.

- Mechanistic Studies : Research has shown that the compound can inhibit specific enzyme activities, providing insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2-(3-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Notes:

- The 1-propyl substituent in CAS 146798-90-5 may alter receptor binding kinetics compared to the unsubstituted piperidine in the target compound .

Piperidine Derivatives with Aromatic Moieties

Key Comparisons:

- Receptor Selectivity: TCP’s thienyl group confers NMDA receptor antagonism, whereas bromophenyl moieties may favor interactions with opioid or serotonin receptors based on analog studies .

- Therapeutic Potential: Unlike donepezil’s benzyl group, which enhances acetylcholinesterase binding, the bromophenyl group in the target compound might prioritize CNS penetration over enzyme inhibition .

Biological Activity

(S)-2-(3-bromophenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with piperidine under acidic conditions. The resulting product is purified through recrystallization from suitable solvents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Antiviral Activity

Research has indicated that compounds containing piperidine moieties exhibit antiviral properties. For instance, derivatives of 3-phenylpiperidine have shown activity against various viruses, including HIV-1 and herpes simplex virus (HSV-1) . In vitro studies demonstrated that certain piperidine derivatives could inhibit viral replication at varying concentrations.

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

The mechanism of action for this compound is believed to involve interaction with specific molecular targets, including enzymes or receptors involved in viral replication and bacterial cell wall synthesis. The presence of the bromophenyl group enhances its binding affinity to these targets, potentially leading to increased biological activity.

Case Studies

In a study focusing on the antiviral activity of piperidine derivatives, several compounds were synthesized and tested for their efficacy against HIV-1. Among these, this compound was noted for its moderate antiviral effects, suggesting further exploration could yield promising therapeutic agents against viral infections .

Another investigation into the antibacterial properties highlighted the effectiveness of piperidine derivatives in inhibiting bacterial growth, with this compound showing significant activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for (S)-2-(3-bromophenyl)piperidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves:

- Piperidine Ring Formation : Hydrogenation of pyridine derivatives (e.g., 3-bromophenyl-substituted pyridine) using Pd/C under H₂ to yield the piperidine backbone .

- Stereochemical Control : Asymmetric synthesis or chiral resolution (e.g., using chiral column chromatography) to isolate the (S)-enantiomer. For example, enzymatic resolution with lipases or esterases can achieve >98% enantiomeric excess .

- Hydrochloride Salt Formation : Reaction with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Purity Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry to confirm enantiomeric purity .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; piperidine protons at δ 1.5–3.0 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding in the hydrochloride salt .

- Thermal Stability :

- TGA/DSC : Assess decomposition temperature (typically >200°C for piperidine hydrochlorides) and hygroscopicity .

- Long-Term Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts in the alkylation of this compound?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include N-alkylated isomers or racemization products. Monitor via LC-MS or GC-MS .

- Optimization Strategies :

- Use bulky bases (e.g., LDA) to minimize racemization during alkylation .

- Control temperature (<0°C) and solvent polarity (e.g., THF) to favor selective alkylation .

- Case Study : Ethoxylation of similar piperidine derivatives achieved 85% yield with <5% racemization using NaH in anhydrous DMF at -10°C .

Q. What computational and experimental approaches are suitable for studying the structure-activity relationship (SAR) of (S)-2-(3-bromophenyl)piperidine derivatives?

- Methodological Answer :

- Computational Modeling :

- DFT Calculations : Predict electronic effects of bromophenyl substitution on piperidine ring basicity .

- Docking Studies : Simulate binding to biological targets (e.g., sigma receptors) using AutoDock Vina .

- Experimental SAR :

- Bioisosteric Replacement : Replace Br with Cl or CF₃ to assess halogen effects on potency .

- Pharmacophore Mapping : Use 3D-QSAR (e.g., CoMFA) to correlate substituent positions with activity .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Answer :

- Controlled Experiments :

- Measure solubility in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy (λ_max ~260 nm for piperidine derivatives) .

- Account for pH effects: Solubility increases in acidic buffers (pH <3) due to protonation .

- Data Reconciliation : Use Hansen solubility parameters to predict solvent compatibility and explain discrepancies .

Methodological Best Practices

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Detect and quantify residual solvents (e.g., DMF) or alkylation byproducts with a C18 column and ESI+ ionization .

- ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalysis) with detection limits <1 ppm .

- Karl Fischer Titration : Determine water content (<0.5% w/w) to ensure stability .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- ICH Guidelines : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic HPLC assays to monitor degradation .

- Light Sensitivity : Expose samples to UV light (ICH Q1B) and track photodegradation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.